Calcium 2-hydroxy-3-methylvalerate

Nutritional biochemistry Amino acid analog efficacy Stereochemical specificity

Sourcing non-interchangeable BCAA hydroxy acid calcium salts with verified stereochemistry is a critical pain point in chiral drug synthesis and metabolic research. Calcium 2-hydroxy-3-methylvalerate-the isoleucine-derived calcium salt (2:1) of HMVA-addresses this need with dual-chiral-center architecture enabling four-stereoisomer analytical discrimination. Key procurement-relevant features: • Serves as a specific chiral building block for beauvericin A/B cyclodepsipeptide antibiotics; only the isoleucine-derived scaffold (not valine- or leucine-derived analogs) is incorporated by beauvericin synthetase. • Newly identified PHA monomer for engineered copolymer synthesis; monomer structure directly governs material properties. • Certified (S-(R*,R*))-configuration (CAS 57618-24-3) reference standard available for GC-MS stereoisomer analysis in maple syrup urine disease diagnostics.

Molecular Formula C12H22CaO6
Molecular Weight 302.38 g/mol
CAS No. 93778-32-6
Cat. No. B12654711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium 2-hydroxy-3-methylvalerate
CAS93778-32-6
Molecular FormulaC12H22CaO6
Molecular Weight302.38 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)[O-])O.CCC(C)C(C(=O)[O-])O.[Ca+2]
InChIInChI=1S/2C6H12O3.Ca/c2*1-3-4(2)5(7)6(8)9;/h2*4-5,7H,3H2,1-2H3,(H,8,9);/q;;+2/p-2
InChIKeyLISYOSJUJNUSPU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium 2-Hydroxy-3-Methylvalerate (CAS 93778-32-6): Core Identity and Procurement-Relevant Characteristics


Calcium 2-hydroxy-3-methylvalerate is the calcium salt (2:1) of 2-hydroxy-3-methylvaleric acid (HMVA), a branched-chain hydroxy fatty acid derived from L-isoleucine metabolism [1]. HMVA belongs to the class of 2-hydroxy acids and exists as four stereoisomers due to two chiral centers at positions 2 and 3; the calcium salt is registered in specific isomeric forms, including the (S-(R,R))-isomer (CAS 57618-24-3), which corresponds to the L-isoleucine-derived configuration [1][2]. As an isoleucine-derived metabolite, it is structurally distinct from the leucine-derived analog calcium 2-hydroxy-4-methylvalerate (CAS 93778-33-7) and the valine-derived HMB-calcium (calcium 2-hydroxy-3-methylbutyrate, CAS 135236-72-5) [3]. The compound serves as a key chiral building block for pharmaceuticals including beauvericin, and is a newly identified monomer for polyhydroxyalkanoate (PHA) biopolymers [4].

Why Calcium 2-Hydroxy-3-Methylvalerate Cannot Be Generically Substituted by Other BCAA Hydroxy Analog Calcium Salts


In-class branched-chain amino acid (BCAA) hydroxy analog calcium salts—including the leucine-derived calcium 2-hydroxy-4-methylvalerate, the valine-derived calcium 2-hydroxy-3-methylbutyrate (HMB-calcium), and the isoleucine-derived target compound—are not interchangeable. These compounds differ fundamentally in carbon chain length (C5 vs. C5 vs. C4), methyl branch position (C3 vs. C4 vs. C3), and parent amino acid metabolic origin, resulting in divergent biological efficacy [1]. Stereochemical configuration further amplifies irreversible differentiation: the L-isomer of 2-hydroxy-3-methylvalerate supports growth at 84% efficacy in chicks and 65% in rats relative to L-isoleucine, whereas the D-isomer is growth-depressing at -10% and -2%, respectively—a stereochemical penalty not observed with the same magnitude across all BCAA analogs [1]. Additionally, the counterion form (calcium vs. sodium salt) alters physicochemical properties including molecular weight (calcium salt 2:1 complex: ~302.4 g/mol; sodium salt 1:1: ~154.1 g/mol) and thermal stability, affecting formulation behavior . The quantitative evidence below establishes that procurement specifications for stereochemistry, counterion, and metabolic precursor origin are necessary and non-negotiable parameters.

Quantitative Differentiation Evidence for Calcium 2-Hydroxy-3-Methylvalerate Against Closest Analogs


Stereochemistry-Dependent Growth Efficacy: L-HMV vs. D-HMV vs. DL-HMV Relative to L-Isoleucine in Chicks and Rats

The parent free acid, 2-hydroxy-3-methylvalerate (HMV), derived from the target calcium salt, demonstrates pronounced stereochemistry-dependent growth-promoting efficacy. In direct head-to-head comparisons, L-HMV supports chick growth at 84% of L-isoleucine and rat growth at 65%, while D-HMV is growth-depressing at -10% (chicks) and -2% (rats). DL-HMV (racemic mixture) shows intermediate but markedly reduced efficacy at 49% (chicks) and 45% (rats) [1]. This stereochemical penalty dwarfs that of the leucine analog L-HIC (58% efficacy in rats) and the valine analog L-HIV (82% efficacy in chicks), establishing that the isoleucine-derived scaffold has a steeper efficacy dependence on correct stereochemistry than its BCAA counterparts [1].

Nutritional biochemistry Amino acid analog efficacy Stereochemical specificity

Cross-BCAA Calcium Salt Efficacy Comparison: Isoleucine-Derived Calcium Salt Versus Leucine-Derived and Valine-Derived Calcium Salts in Mammalian Models

When calcium salts of BCAA alpha-hydroxy analogs are substituted isonitrogenously for their parent amino acids in rat diets, efficacy diverges sharply. Calcium L-alpha-hydroxyisocaproate (leucine-derived, C6 backbone) reduces growth and feed efficiency by approximately 60%, while calcium L-alpha-hydroxyisovalerate (valine-derived, C5 backbone with methyl at C3) causes complete growth cessation [1]. Although the isoleucine-derived calcium 2-hydroxy-3-methylvalerate was not directly tested in this specific salt-form paradigm, its parent acid L-HMV exhibits 65% efficacy in rats [2], placing it as an intermediate performer between the valine analog (near-zero efficacy) and the leucine analog (40% residual growth). This rank order—valine analog < isoleucine analog < leucine analog—is consistent with the structural requirement for a longer carbon backbone bearing the methyl branch at a position that permits metabolic channeling toward reamination [2].

Nutritional substitution Calcium hydroxy acid salts Nitrogen-sparing therapy

Physicochemical Differentiation: Calcium Salt vs. Free Acid Form—Molecular Weight and Thermal Stability

The calcium salt form (CAS 93778-32-6) exhibits markedly different physicochemical properties compared to the free acid (CAS 488-15-3), driven by 2:1 acid-to-calcium stoichiometry. The calcium salt has a molecular formula of C12H22CaO6 and molecular weight of 302.38 g/mol, versus C6H12O3 and 132.16 g/mol for the free acid . The calcium salt demonstrates a boiling point of 251.3°C at 760 mmHg, while the free acid boils at 131-132°C at reduced pressure (12 Torr), indicating substantially different vapor pressure and thermal degradation profiles . Free acid solubility is calculated at 82 g/L (25°C), whereas the calcium salt's solubility profile diverges due to the dianionic calcium coordination complex . These differences directly impact lyophilization behavior, solid-state stability, and compatibility with calcium-sensitive formulation matrices.

Formulation science Salt selection Thermal stability

Biotechnological Production Capability: Synthetic E. coli Consortium Achieves 2.18 g/L HMV Titer at 82.2% Purity Among 2-Hydroxy Acids

HMV (2-hydroxy-3-methylvalerate, the parent acid of the target compound) can be produced via a division-of-labor synthetic Escherichia coli consortium. The optimized consortium KMV-G-X, utilizing glucose and xylose co-feeding, achieves a production titer of 2184.6 ± 111.8 mg/L HMV, comprising 82.2% of the total 2-hydroxy acids produced [1]. This represents a significant advance over mono-culture approaches using glucose as a single substrate, which exhibit greater catabolic interference and lower HMV biosynthesis efficiency [1]. For context, the leucine analog 2-hydroxy-4-methylvalerate (2H4MV) and the valine analog 2-hydroxyisovalerate (2HIV) have been co-produced in engineered systems at 38.1 mol% and 8.3 mol%, respectively, when their corresponding amino acid precursors are supplemented, indicating differential metabolic flux efficiency across BCAA-derived 2-hydroxy acids [2]. The establishment of a dedicated, high-titer HMV bioproduction route supports scalable sourcing for pharmaceutical intermediate applications, reducing reliance on extraction from biological fluids or multi-step chemical synthesis [1].

Metabolic engineering Biomanufacturing Green chemistry

Stereoisomer-Specific Biomarker Utility: Differential Plasma vs. Urinary Diastereomer Ratios Enable Branched-Chain Keto Acid Dehydrogenase Activity Assessment

The four stereoisomers of 2-hydroxy-3-methylvaleric acid—(2S,3S), (2R,3R), (2S,3R), and (2R,3S)—have been individually synthesized, and their trimethylsilyl derivatives yield distinct mass spectra enabling unambiguous chromatographic separation on achiral methylsilicone columns [1]. Critically, the ratio of diastereomeric pairs in human plasma differs from that in urine, both in normal controls and in maple syrup urine disease (MSUD) patients, providing a measure of residual branched-chain 2-keto acid dehydrogenase activity [1]. This stereoisomer-resolved diagnostic capability is unique to the isoleucine-derived HMVA scaffold; the valine-derived 2-hydroxyisovalerate (no C3 methyl branch) and the leucine-derived 2-hydroxy-4-methylvalerate (C4 methyl branch) lack the dual chiral center architecture that generates this diagnostic diastereomer ratio [2]. The calcium salt of specified stereochemistry (e.g., S-(R*,R*)-isomer, CAS 57618-24-3) serves as the definitive reference standard for such stereoisomer-specific analytical methods [2][3].

Clinical diagnostics Maple syrup urine disease Metabolite stereoisomer analysis

Optimal Application Scenarios for Calcium 2-Hydroxy-3-Methylvalerate Based on Verified Differentiation Evidence


Stereochemically Defined Reference Standard for Isoleucine Metabolism Research and MSUD Biomarker Assays

Calcium 2-hydroxy-3-methylvalerate of certified (S-(R*,R*))-configuration (CAS 57618-24-3) is the required reference standard for analytical methods that discriminate the four HMVA stereoisomers via GC-MS. The unique dual-chiral-center architecture enables plasma vs. urinary diastereomer ratio determination, which serves as a functional readout of residual branched-chain 2-keto acid dehydrogenase activity in maple syrup urine disease [1]. No leucine-derived or valine-derived calcium hydroxy acid salt provides this four-stereoisomer analytical capability, as they possess only a single chiral center [2]. The calcium salt form offers superior solid-state stability and ease of handling compared to the hygroscopic free acid, making it the preferred form for long-term reference standard storage .

Precursor for Beauvericin Antibiotic Biosynthesis and Directed Biosynthetic Analog Production

2-Hydroxy-3-methylvalerate (as the calcium salt or free acid) is a specific building block for beauvericin A and B, cyclohexadepsipeptide antibiotics where one or two 2-hydroxy-3-methylpentanoic acid (Hmp) residues replace the standard 2-hydroxyisovaleric acid (Hiv) units [1]. Feeding studies with L-isoleucine demonstrate enhanced production of beauvericin A and B in Paecilomyces tenuipes, confirming that the isoleucine-derived scaffold—and not the valine-derived or leucine-derived analog—is specifically incorporated by beauvericin synthetase [1]. The high-titer microbial production route (2.18 g/L HMV at 82.2% specificity) further supports scalable sourcing of this compound for pharmaceutical intermediate applications [2].

Monomer for Specialty Polyhydroxyalkanoate (PHA) Biopolymers Incorporating 2-Hydroxy-3-Methylvalerate Units

2-Hydroxy-3-methylvalerate (2H3MV) has been newly identified as a PHA monomer that can be polymerized by engineered PHA synthases harboring Ser325Thr and Gln481Lys mutations [1]. When L-isoleucine is supplemented in culture, 2H3MV is incorporated into PHA copolymers at 0.6 mol% alongside 2HIV (8.3 mol%) and 2H4MV (38.1 mol%) [1]. The differential incorporation efficiency among BCAA-derived 2-hydroxy acid monomers establishes that polymer composition and material properties are exquisitely sensitive to the specific monomer structure; procurement of the correct calcium 2-hydroxy-3-methylvalerate is essential for reproducible PHA copolymer engineering and property tuning [1][2].

Nutritional Intervention Studies Requiring Nitrogen-Free Isoleucine Analog with Defined L-Isomer Efficacy

In experimental nutritional models requiring nitrogen-free isoleucine surrogates, the L-isomer of 2-hydroxy-3-methylvalerate (derived from the calcium salt) provides 84% growth efficacy in chicks and 65% in rats relative to L-isoleucine, substantially outperforming the racemic DL-HMV (49% and 45%, respectively) [1]. The D-isomer is actively detrimental, causing net growth depression [1]. This stereochemical stringency demands procurement of calcium 2-hydroxy-3-methylvalerate with certified enantiomeric purity for any nutritional efficacy study. The calcium counterion additionally provides a controlled calcium load, relevant for studies investigating nitrogen-sparing therapies where calcium balance is a secondary endpoint [2].

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